molecular formula C10H14O4Pd B084064 Palladium(II) acetylacetonate CAS No. 14024-61-4

Palladium(II) acetylacetonate

Cat. No. B084064
CAS RN: 14024-61-4
M. Wt: 304.6 g/mol
InChI Key: JKDRQYIYVJVOPF-UHFFFAOYSA-L
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Description

Palladium(II) acetylacetonate, also known as Pd(acac)2, is a yellow solid and the most common palladium complex of acetylacetonate . It is commercially available and used as a catalyst precursor in organic synthesis .


Synthesis Analysis

Metal acetylacetonates are coordination complexes derived from the acetylacetonate anion and metal ions, usually transition metals . The ligand acetylacetonate is a β-diketone often abbreviated as “acac” . Sridaeng and co-workers have reported six metal-amine complexes synthesized from metal acetylacetonates .


Molecular Structure Analysis

The molecule of this compound is relatively planar with idealized D2h symmetry . The formula for this compound is Pd(C5H7O2)2 .


Chemical Reactions Analysis

Palladium acetylacetonate complexes have been developed for cross-coupling reactions . The compound is used in several catalytic reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

This compound is a yellow solid . The temperature range for the sublimation of Pd(acac)2, without undergoing thermal decomposition, was determined to be 100-160°C in the presence of inert gas helium .

Scientific Research Applications

  • Dynamic Behaviors in Solution : Palladium(II) complexes, including those with acetylacetonate ligands, demonstrate interesting dynamic behaviors in solution. These behaviors include donor-atom exchange reactions and intramolecular mechanisms, as explored in studies on palladium(II) complexes containing both O-unidentate β-diketonato and pyridyl ligands (Tanaka, Isobe, Kawaguchi, & Okeya, 1984).

  • Thermal Properties and Stability : The thermal decomposition behavior of palladium(II) acetylacetonate has been examined, revealing its tendencies to decompose upon heating in either an inert or oxidizing atmosphere before significant volatilization. This study contributes to understanding the stability and thermal properties of these compounds (Poston & Reisman, 1989).

  • Catalysis in Butadiene Dimerization : this compound, when used with triphenylphosphine in ionic liquids, effectively catalyzes the dimerization of butadiene into 1,3,6-octatriene with high selectivity (Silva, Suarez, de Souza, & Dupont, 1998).

  • Electrodeposition and Nanoparticle Formation : Electrodeposition of palladium from this compound in ionic liquids has been studied, demonstrating the formation of palladium nanoparticles. This research provides insights into nanomaterials fabrication and electrochemistry (Yoshii, Oshino, Tachikawa, Toshima, & Katayama, 2015).

  • Crystal Structure Analysis : First-principles calculations have been conducted to understand the crystal structure of this compound, providing insights into its molecular geometry and interactions (Mushrif, Rey, & Peslherbe, 2008).

  • Ionization Energies and Geometry Calculations : The geometry and valence ionization energies of this compound have been explored using non-local pseudopotential operators, contributing to the understanding of its electronic properties (Burton, Hillier, Guest, & Kendrick, 1989).

  • Coordination-Site Exchange Reactions : Palladium(II) complexes with acetylacetonate anions have been found to undergo coordination-site exchange reactions, showcasing autocatalysis and self-catalysis phenomena. This study aids in understanding the complex chemical behaviors of these compounds (TanakaHiroshi, IsobeKiyoshi, & KawaguchiShinichi, 1981).

Mechanism of Action

Target of Action

Palladium(II) acetylacetonate, often abbreviated as Pd(acac)2, is a metal-organic complex . The primary targets of Pd(acac)2 are the β-diketone ligands, often referred to as “acac”. These ligands are organic compounds that exist in two rapidly inter-convertible tautomeric forms .

Mode of Action

The mode of action of Pd(acac)2 involves the formation of a six-membered chelate ring, where both oxygen atoms of the ligand bind to the palladium metal . This interaction results in the formation of metal enolates, which are widely used as building blocks in modern organic synthesis . The strong electron backdonation from Pd to π* antibonding orbitals of the ligand accelerates the step where Pd δ+ reoxidizes to Pd (II), resulting in higher catalytic activity .

Biochemical Pathways

Pd(acac)2 affects several biochemical pathways, particularly those involving catalytic reactions. Metal enolates, such as those formed by Pd(acac)2, are used in a plethora of catalyzed reactions . For instance, Pd(acac)2 has been used in the preparation of monodisperse CuPd alloy nanoparticles and in the Heck reaction of activated aryl bromides .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Pd(acac)2 is currently limited. It’s known that pd(acac)2 is a solid powder at room temperature . The temperature range for the sublimation of Pd(acac)2, without undergoing thermal decomposition, was determined to be 100-160°C in the presence of inert gas helium . This suggests that the compound’s bioavailability could be influenced by temperature and the presence of an inert atmosphere.

Result of Action

The result of Pd(acac)2 action is primarily observed in its role as a catalyst in various chemical reactions. For example, Pd(acac)2 has been shown to efficiently catalyze the Heck reaction of activated aryl bromides . Additionally, Pd(acac)2 has potential anticancer activity, with studies reporting on its metabolic effects on cell lines and murine models .

Action Environment

The action, efficacy, and stability of Pd(acac)2 can be influenced by various environmental factors. For instance, the temperature range for the sublimation of Pd(acac)2, without undergoing thermal decomposition, was determined to be 100-160°C in the presence of inert gas helium . This suggests that both temperature and atmospheric conditions can impact the compound’s action. Furthermore, Pd(acac)2 should be stored under an inert atmosphere and in a dry, cool, and well-ventilated place to maintain its stability .

Safety and Hazards

When handling Palladium(II) acetylacetonate, it is advised to wear protective gloves, clothing, eye protection, and face protection . Avoid breathing dust, fume, gas, mist, vapors, and spray. Contaminated work clothing should not be allowed out of the workplace .

Future Directions

Palladium(II) acetylacetonate is a metal-organic complex that has been investigated for various applications. As a palladium precursor, it can be used to synthesize hollow Pd/Pt single-crystalline nanocubes with enhanced electrocatalytic activity due to increased surface area .

properties

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;palladium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Pd/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABLLCDZHABSRT-FDGPNNRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14024-61-4
Record name Palladium, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Palladium (II) di(4-oxopent-2-en-2-oate)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Palladium(II) acetylacetonate?

A1: this compound has the molecular formula C10H14O4Pd and a molecular weight of 304.66 g/mol. []

Q2: What is the structure of Pd(acac)2?

A2: Pd(acac)2 is a square planar coordination compound. The palladium(II) ion is centrally located and coordinated to two acetylacetonate ligands. Each acetylacetonate ligand acts as a bidentate ligand, meaning it binds to the palladium ion through two oxygen atoms. []

Q3: How can spectroscopic techniques be used to characterize Pd(acac)2?

A3: Various spectroscopic techniques can be used to confirm the structure and properties of Pd(acac)2:

  • Infrared (IR) spectroscopy: Can identify the characteristic vibrational frequencies of specific bonds in the molecule, such as Pd-O and C=O bonds. [, ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and environment of the hydrogen atoms in the molecule. [, ]
  • Mass spectrometry: Can determine the molecular weight and fragmentation pattern of the compound. [, ]
  • UV-Vis Spectroscopy: Can be used to study the electronic transitions within the molecule and investigate its interactions with other molecules. []

Q4: Is Pd(acac)2 soluble in water?

A4: Pd(acac)2 is insoluble in water but shows solubility in organic solvents like benzene, ether, ethanol, and chloroform. []

Q5: What are the main catalytic applications of Pd(acac)2?

A5: Pd(acac)2 is a common precursor for generating catalytically active Pd(0) species. It is widely used in various organic reactions, including:

  • Suzuki-Miyaura cross-coupling: This reaction couples aryl halides with boronic acids to form biaryl compounds. [, , , ]
  • Sonogashira cross-coupling: This reaction involves the coupling of terminal alkynes with aryl or vinyl halides. []
  • Hydrogenation reactions: Pd(acac)2 can be reduced to form palladium nanoparticles, which are highly active catalysts for hydrogenation reactions. [, ]
  • Dehydrogenation reactions: Pd(acac)2-derived catalysts have been used in dehydrogenation reactions, such as ammonia borane dehydrogenation for hydrogen production. [, , ]
  • Oxidative carbonylation: Copper-catalyzed reactions using di-t-butyl peroxide as an oxidant have been shown to enable oxidative carbonylation of alcohols, producing dialkyl carbonates, oxalates, or succinates. []

Q6: How does Pd(acac)2 interact with supports to form heterogeneous catalysts?

A8: Pd(acac)2 can be deposited onto various supports like activated carbon, mesoporous silica, reduced graphene oxide, and alumina to create heterogeneous catalysts. [, , , , , ]

  • Interaction with carbon supports: First-principles molecular dynamics simulations indicate that Pd(acac)2 decomposes in the presence of carbon supports like chrysene. This interaction leads to the formation of acetylacetonate ligands and promotes covalent cross-linking in neighboring aromatic molecules. []
  • Impregnation and reduction: In the case of activated carbon, Pd(acac)2 is typically introduced via impregnation followed by reduction, often using hydrogen gas. The choice of solvent and reduction conditions can significantly impact the resulting catalyst's activity. []

Q7: How does the catalytic activity of Pd(acac)2-derived catalysts compare to other palladium sources?

A9: Research suggests that Pd/C catalysts prepared using Pd(acac)2 as a precursor can exhibit comparable or even superior activity in reactions like resin disproportionation compared to those prepared from inorganic palladium salts like PdCl2 and Pd(NO3)2. []

Q8: How can the morphology of porous polymers be controlled during Pd(acac)2 catalyzed metallization?

A11: Factors such as monomer concentration and reaction temperature can influence the morphology of porous polymers during the metallization process. By adjusting these parameters, researchers can achieve various morphologies, including connected spheres, co-continuous monolithic structures, and isolated holes. These morphologies can impact the material's properties and potential applications. []

Q9: How is computational chemistry used to study Pd(acac)2?

A9: Computational methods provide valuable insights into the properties and behavior of Pd(acac)2:

  • First-principles molecular dynamics simulations: Used to study the interaction of Pd(acac)2 with carbon supports like chrysene at the atomic level, providing information on decomposition pathways and resulting species. []
  • Geometry and ionization energy calculations: Pseudopotential calculations can predict the geometry and ionization energies of Pd(acac)2. []
  • Crystal structure calculations: First-principles calculations can be utilized to determine the crystal structure of Pd(acac)2. []
  • Molecular modeling: Employed to understand the interaction of Pd(acac)2 with other molecules, such as chiral ligands in asymmetric catalysis. []

Q10: How do structural modifications of the acetylacetonate ligand affect the catalytic activity of Pd(acac)2?

A10: While limited research specifically targets modifications of the acetylacetonate ligand in Pd(acac)2 for catalysis, studies on similar palladium complexes suggest potential impacts.

    Q11: How is Pd(acac)2 used in the synthesis of nanoparticles?

    A11: Pd(acac)2 is a popular precursor for producing various palladium-based nanoparticles, including:

    • Monodisperse palladium nanoparticles: Synthesized by reducing Pd(acac)2 in the presence of stabilizing agents like oleylamine and reducing agents like borane-morpholine complexes. [, , , ]
    • Alloy nanoparticles: Pd(acac)2 can be co-reduced with other metal precursors to create alloy nanoparticles. Examples include AuPd nanoparticles for methanol oxidation [, , ] and CuPd nanoparticles for Sonogashira coupling reactions and oxygen reduction reactions. [, ]
    • Core-shell nanoparticles: Pd(acac)2 can be used to form the shell of core-shell nanoparticles, as seen in Fe3O4@Pd nanoparticles, where a Pd shell is formed on a magnetite core for catalytic applications. []

    Q12: How do Pd(acac)2-derived nanoparticles find applications in gas sensing?

    A12: Pd(acac)2 is utilized to synthesize nanoparticles for gas sensing applications:

    • Acetylene sensors: PdO-doped In2O3 nanoparticles prepared using Pd(acac)2 show promise as acetylene sensors. []
    • Hydrogen sensors: Similar Pd-doped In2O3 nanoparticles exhibit enhanced hydrogen sensing capabilities. []
    • Ethanol sensors: Flame-made ZnO gas sensors for ethanol detection benefit from Pd doping using Pd(acac)2, with controlled palladium loading influencing sensor response. []

    Q13: How is Pd(acac)2 used in the metallization of polymers?

    A13: Pd(acac)2 plays a crucial role in the metallization of polymers like polyethylene terephthalate (PET):

    • Catalyst precursor: Used as a catalyst precursor in the supercritical CO2-assisted electroless plating of platinum on PET. []
    • Electroless plating: Pd(acac)2, after being reduced, can act as catalytic seeds for the electroless plating of nickel on porous polymers. []

    Q14: What are the advantages of using supercritical CO2 as a solvent in Pd(acac)2-based processes?

    A14: Supercritical CO2 offers several benefits:

      Q15: What is the significance of understanding the sublimation and deposition behavior of Pd(acac)2?

      A18: A thorough understanding of Pd(acac)2's sublimation and deposition behavior is vital for controlled thin film fabrication and catalyst preparation. By controlling the temperature and atmosphere during these processes, researchers can achieve desired film thickness, morphology, and particle size, which directly impact the material's properties and performance. []

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